molecular formula C37H40N2O6 B1240654 Limacine

Limacine

Cat. No. B1240654
M. Wt: 608.7 g/mol
InChI Key: IIQSJHUEZBTSAT-FQLXRVMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Limacine is a natural product found in Gyrocarpus americanus, Hypserpa nitida, and other organisms with data available.

Scientific Research Applications

Plant Defense Mechanisms

Research has shown that limacine, among other compounds, is involved in the defense mechanisms of plants. In a study conducted on the roots of Stephania tetrandra, limacine exhibited moderate monoamine oxidase inhibitory effects, indicating its potential role in plant defense against pests or pathogens (Yang et al., 2021).

Nanotechnology in Medicine

Although not directly related to limacine, advancements in nanotechnology, such as the development of quantum dots, have broad implications for biomedical research, including the study of cellular processes and diagnostics. These technologies could potentially be applied in research involving limacine or similar compounds (Michalet et al., 2005).

Environmental Applications

Research on limacine also extends to environmental applications. A study on the synthesis of nanocrystalline hydroxyapatite from Limacine artica shells showed its effectiveness in fluoride removal from aqueous solutions. This indicates the potential environmental application of limacine-related compounds in water treatment (Samant et al., 2017).

Biomedical Research Models

The study of limacine and related compounds might benefit from advanced animal models in biomedical research. Genetically engineered pigs, for instance, have been used as models for human diseases, providing insights into various physiological and pathological processes. Such models could be instrumental in understanding the effects of limacine in complex biological systems (Perleberg et al., 2018).

properties

Product Name

Limacine

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1

InChI Key

IIQSJHUEZBTSAT-FQLXRVMXSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

synonyms

(1beta)-isomer of fangchinoline
7-O-demethyl-tetrandrine
7-O-demethyltetrandrine
berbaman-7-ol, 6,6',12-trimethoxy-2,2'-dimethyl-, (1beta)-
fangchinoline
isofangchinoline
limacine
thaligine
thalrugosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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